molecular formula C24H19N3O2 B1666682 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione CAS No. 157047-96-6

7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

Cat. No. B1666682
M. Wt: 381.4 g/mol
InChI Key: YYWUABJYAOCACI-NRFANRHFSA-N
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Description

“7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione” is a chemical compound with the molecular formula C24H19N3O2 . Its average mass is 381.427 Da and its mono-isotopic mass is 381.147736 Da .

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed novel methods for synthesizing quinazolino[3,2-a][1,4]benzodiazepine derivatives. For instance, a study demonstrated a one-step sequential acylation-cyclization reaction to create substituted 7-methyl-6,7-dihydroquinazolino[3,2- a][1,5]benzodiazepin-13(5H)-one derivatives from appropriate benzodiazepinones and 2-sulfinylaminobenzoyl chlorides (Jančienė et al., 2015). Similarly, another study synthesized a number of 6,7-dihydroquinazolino[3,2-a][1,5]benzodiazepin-13(5H)-ones using a reductive N-heterocyclization of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-ones (Jančienė et al., 2015).

Chemical Structure and Reactivity Studies

Studies have investigated the chemical structures and reactivities of benzodiazepine derivatives. For example, research on the molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to form 1,4-benzodiazepine-2,5-diones has been reported, providing insight into the structural and conformational aspects of these compounds (Křemen et al., 2017). Another study explored the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, demonstrating the potential for stereocontrolled synthesis (Farran et al., 2011).

Synthesis of Diverse Benzodiazepine Derivatives

Research has focused on synthesizing diverse benzodiazepine derivatives with potential medicinal applications. One study demonstrated the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, crucial for medicinal chemistry (Carlier et al., 2006). Additionally, the synthesis of 3-(arylmethylene)-1,5-benzodiazepin-2-ones and their potential biological activities were explored, highlighting their significance in pharmaceuticals (Kim et al., 2002).

Molecular Properties and Biological Activity

Studies have also examined the molecular properties of benzodiazepine derivatives and their biological activities. For instance, research on the molecular properties of benzodiazepine derivatives, including their biological activity as carcinostatic compounds, provides insights into their potential therapeutic uses (Abirou et al., 2007).

properties

IUPAC Name

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUABJYAOCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935599
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

CAS RN

157047-96-6
Record name Benzomalvin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Reactant of Route 2
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Reactant of Route 3
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Reactant of Route 4
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Reactant of Route 5
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Reactant of Route 6
7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

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